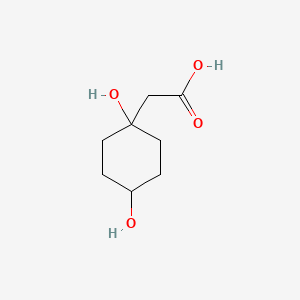
MALTOPENTAOSE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltopentaose is a naturally occurring oligosaccharide composed of five glucose molecules linked by α-1,4 glycosidic bonds. It is a member of the maltooligosaccharides family, which includes compounds with three to ten glucose units. This compound is known for its role in various biological processes and its applications in food, medical, and pharmaceutical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maltopentaose can be synthesized enzymatically using specific amylases. One common method involves the use of this compound-forming amylase from microorganisms such as Bacillus species. The enzyme specifically produces this compound from starch in the initial stage of the reaction, eventually yielding maltose and maltotriose . The optimal conditions for this enzymatic reaction include a pH of 6.5 and a temperature of 55°C. The enzyme is stable up to 45°C in the pH range of 6.5 to 9.0 for one hour and is thermostable in the presence of 2 mM calcium chloride up to 50°C .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to express this compound-forming amylase in suitable host organisms such as Bacillus subtilis. The enzyme is then purified through a series of chromatographic techniques, including ammonium sulfate fractionation and column chromatography . The purified enzyme is used to convert starch into this compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Maltopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: This compound can be hydrolyzed by α-amylase and β-amylase to produce glucose and maltose.
Oxidation: Under acidic conditions, this compound is stable, but it decomposes under alkaline conditions.
Glycosylation: this compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules.
Major Products Formed
The major products formed from the hydrolysis of this compound include glucose, maltose, and maltotriose .
Applications De Recherche Scientifique
Maltopentaose has a wide range of applications in scientific research:
Mécanisme D'action
Maltopentaose exerts its effects primarily through its interaction with specific enzymes and receptors in the body. It serves as a substrate for enzymes such as α-amylase and β-amylase, which break down this compound into glucose and other smaller oligosaccharides . These smaller molecules can then be absorbed by the body and used as an energy source. Additionally, this compound has prebiotic properties, promoting the growth of beneficial gut bacteria and improving gut health .
Comparaison Avec Des Composés Similaires
Maltopentaose is unique among maltooligosaccharides due to its specific structure and properties. Similar compounds include:
Maltotetraose: Composed of four glucose units linked by α-1,4 glycosidic bonds.
Maltohexaose: Composed of six glucose units linked by α-1,4 glycosidic bonds.
Maltotriose: Composed of three glucose units linked by α-1,4 glycosidic bonds.
This compound stands out due to its optimal chain length, which provides a balance between solubility and functional properties, making it highly versatile for various applications.
Propriétés
Numéro CAS |
1668-09-3 |
|---|---|
Formule moléculaire |
C30H52O26 |
Poids moléculaire |
828.72 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)



![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)

